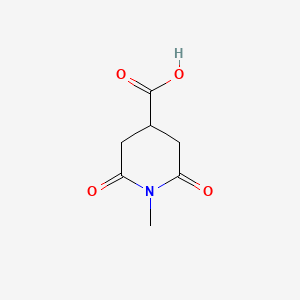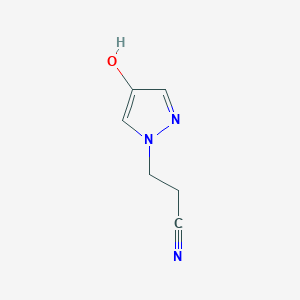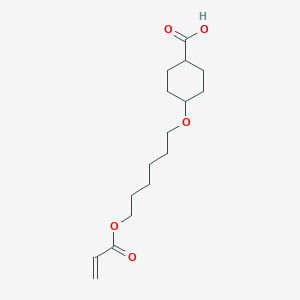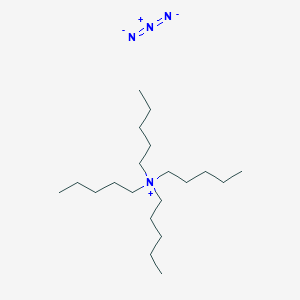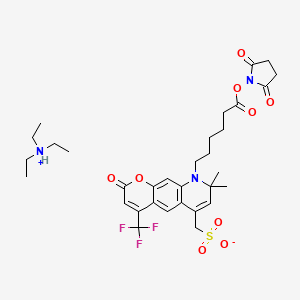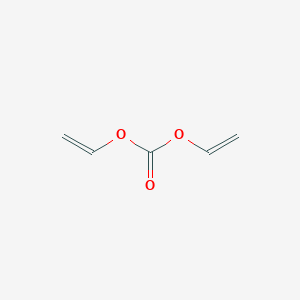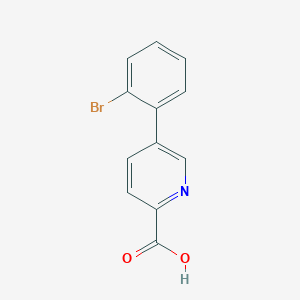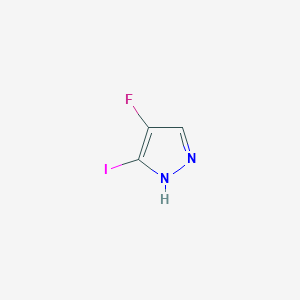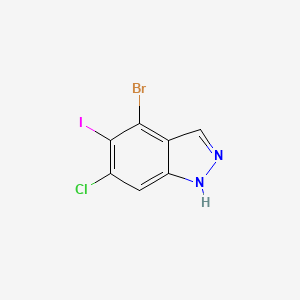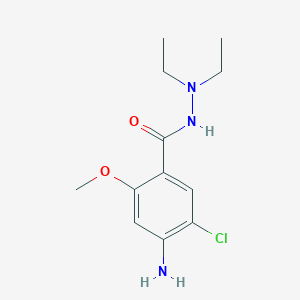![molecular formula C8H4BrClN2O2 B13917496 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the bromination and chlorination of pyrrolo[2,3-c]pyridine derivatives. One common method involves the addition of bromine and chlorine to the pyrrolo[2,3-c]pyridine core under controlled conditions. For example, the compound can be synthesized by adding liquid bromine to a solution of 4-chloro-7-azaindole in dichloromethane at 0°C, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination and chlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various cellular pathways and its ability to inhibit specific enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the pyrrolo[2,3-c]pyridine core makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H4BrClN2O2 |
|---|---|
Poids moléculaire |
275.48 g/mol |
Nom IUPAC |
4-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-6-3-1-4(8(13)14)12-5(3)2-11-7(6)10/h1-2,12H,(H,13,14) |
Clé InChI |
PGUBBYABYNRPTI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=CN=C(C(=C21)Br)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


